Carbohydrate moiety of bromelain

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

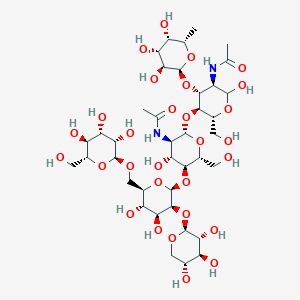

Alpha-L-Fucp-(1->3)-[alpha-D-Manp-(1->6)-[beta-D-Xylp-(1->2)]-beta-D-Manp-(1->4)-beta-D-GlcpNAc-(1->4)]-D-GlcpNAc is a branched amino hexasaccharide consisting of a GlcNAc residue at the reducing end with a Man-alpha(1->6)-[Xyl-beta(1->2)]-Man-beta(1->4)-GlcNAc moiety attached via a beta-(1->4)-linkage and a Fuc residue attached via an alpha-(1->3)-linkage. It has a role as a carbohydrate allergen.

Bromelain is a natural product found in Ananas comosus with data available.

Protein-digesting and milk-clotting enzymes found in PINEAPPLE fruit juice and stem tissue. Enzymes from the two sources are distinguished as fruit bromelain and stem bromelain. This enzyme was formerly listed as EC 3.4.22.4.

生物活性

Bromelain, a proteolytic enzyme derived from the pineapple plant (Ananas comosus), has garnered significant attention due to its diverse biological activities. Among its components, the carbohydrate moiety of bromelain (CMB) plays a crucial role in modulating its biological functions. This article delves into the biological activity of CMB, exploring its immunomodulatory effects, stability under various conditions, and potential therapeutic applications.

Structure and Composition of Carbohydrate Moiety

The this compound consists primarily of a single hetero-oligosaccharide unit linked to the protein backbone. Studies have identified that this oligosaccharide includes various monosaccharides such as fucose, mannose, and xylose, which are essential for the enzyme's stability and activity . The complete structure of CMB has been elucidated using advanced techniques such as glycopeptidase digestion, revealing insights into its composition and structural characteristics .

1. Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory potential of CMB. Using in silico approaches, researchers predicted that CMB exhibits significant binding affinity to pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The docking studies indicated that CMB could potentially act as an immunostimulant by modulating these cytokines, suggesting its role in inflammatory responses .

2. Proteolytic Activity

Bromelain is known for its proteolytic activity, which is influenced by the presence of its carbohydrate moiety. Research indicates that deglycosylated bromelain shows decreased enzymatic activity compared to its glycosylated form. This reduction in activity is attributed to changes in the enzyme's conformation and stability when the carbohydrate moiety is removed .

Stability Studies

The stability of bromelain and its carbohydrate moiety under different environmental conditions has been extensively studied. Factors such as pH, temperature, and the presence of organic solvents significantly affect the enzyme's activity. For instance, deglycosylated bromelain demonstrated a marked decrease in stability across varying pH levels and temperatures compared to its glycosylated counterpart .

| Condition | Glycosylated Bromelain Activity | Deglycosylated Bromelain Activity |

|---|---|---|

| pH 5 | High | Low |

| pH 7 | Moderate | Very Low |

| pH 9 | Moderate | Very Low |

| Temperature (25°C) | Stable | Unstable |

| Temperature (50°C) | Moderate | Unstable |

Therapeutic Applications

Bromelain's biological activities have led to investigations into its therapeutic applications. It has shown promise in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties . Additionally, CMB's potential as an immunomodulator opens avenues for developing treatments aimed at restoring immune balance in autoimmune diseases.

Case Studies

- Osteoarthritis Treatment : Clinical trials have demonstrated that bromelain supplementation can reduce pain and inflammation in patients with osteoarthritis. The carbohydrate moiety is believed to enhance these effects by improving bioavailability and modulating immune responses .

- Wound Healing : A study investigated the effects of bromelain on wound healing in diabetic rats. Results indicated that bromelain improved healing rates significantly, potentially due to the action of CMB on inflammatory pathways .

科学的研究の応用

Immunomodulatory Activity

One of the key applications of the carbohydrate moiety of bromelain is its immunomodulatory activity . A study conducted by Tallei et al. utilized molecular docking to predict the binding affinities between the carbohydrate moiety and various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The findings suggested that the carbohydrate moiety may enhance immune responses by modulating cytokine activity, indicating its potential as an immunotherapeutic agent .

Anti-Inflammatory Effects

Bromelain has been widely recognized for its anti-inflammatory properties. The carbohydrate moiety contributes to this effect by potentially enhancing the bioavailability and efficacy of bromelain in inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Clinical studies have shown that bromelain can reduce pain and swelling in patients with these conditions .

Fibrinolytic Activity

The carbohydrate moiety also plays a role in enhancing bromelain's fibrinolytic activity. Bromelain has been shown to stimulate the conversion of plasminogen to plasmin, thereby promoting fibrinolysis. This property is beneficial in managing thrombotic disorders and improving blood circulation .

Antidiarrheal Properties

Research indicates that bromelain may counteract certain intestinal pathogens, including Escherichia coli. The carbohydrate moiety is believed to interact with intestinal signaling pathways, potentially preventing bacterial adhesion to gut mucosa, which could be useful in treating diarrhea caused by enterotoxins .

Structural Composition

The structural analysis of the carbohydrate moiety reveals complex oligosaccharides linked to glycopeptides within bromelain. Studies have identified specific oligosaccharide structures such as (Man)3(Xyl)1(Fuc)1(GlcNAc)2, which are essential for its biological activity . Understanding these structures is crucial for developing targeted therapies utilizing bromelain.

Case Studies

Several case studies highlight the practical applications of bromelain's carbohydrate moiety:

- Rheumatoid Arthritis Management : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvement in symptoms following bromelain supplementation. The study attributed these effects partly to the immunomodulatory properties conferred by the carbohydrate moiety .

- Post-Surgical Recovery : In a study on post-operative patients, bromelain was administered to reduce inflammation and promote healing. Results indicated faster recovery times and reduced pain levels, showcasing the therapeutic potential of its carbohydrate components .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-5-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H66N2O29/c1-9-19(48)24(53)29(58)38(62-9)69-32-18(41-11(3)46)34(59)63-15(6-44)31(32)68-35-17(40-10(2)45)23(52)30(14(5-43)65-35)67-39-33(70-37-27(56)20(49)12(47)7-60-37)26(55)22(51)16(66-39)8-61-36-28(57)25(54)21(50)13(4-42)64-36/h9,12-39,42-44,47-59H,4-8H2,1-3H3,(H,40,45)(H,41,46)/t9-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22+,23+,24+,25-,26-,27+,28-,29-,30+,31+,32+,33-,34?,35-,36-,37-,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMLVGNWZDHBRA-UFAVQCRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O)NC(=O)C)CO)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)NC(=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H66N2O29 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。